molecular formula C22H25NO6 B11624499 3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11624499
M. Wt: 399.4 g/mol
InChI Key: XEKZRWYDHDEQER-UHFFFAOYSA-N
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Description

This 1,4-dihydropyridine (1,4-DHP) derivative features a central dihydropyridine ring with:

  • 3,5-Dicarboxylate esters: Both positions 3 and 5 are substituted with prop-2-en-1-yl (allyl) ester groups.
  • 4-Substituent: A 4-hydroxy-3-methoxyphenyl group at position 4, providing hydrogen-bonding capability via phenolic -OH and electron-donating methoxy (-OCH₃) groups.
  • Methyl groups: At positions 2 and 6 for steric stabilization of the planar 1,4-DHP ring.

1,4-DHPs are well-known for their calcium channel-blocking activity, particularly in cardiovascular therapeutics.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

bis(prop-2-enyl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H25NO6/c1-6-10-28-21(25)18-13(3)23-14(4)19(22(26)29-11-7-2)20(18)15-8-9-16(24)17(12-15)27-5/h6-9,12,20,23-24H,1-2,10-11H2,3-5H3

InChI Key

XEKZRWYDHDEQER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Design

The Hantzsch dihydropyridine synthesis provides the foundational framework for constructing the 1,4-dihydropyridine core. For the target compound, the reaction involves:

  • 4-Hydroxy-3-methoxybenzaldehyde as the aryl aldehyde component.

  • Prop-2-en-1-yl acetoacetate (2 equivalents) as the β-keto ester.

  • Ammonium acetate as the nitrogen source.

The reaction proceeds in refluxing ethanol (78°C, 8–12 h), followed by oxidation with manganese dioxide to aromatize the dihydropyridine ring. This method yields the 1,4-dihydropyridine scaffold with 2,6-dimethyl groups and 3,5-dicarboxylate esters. However, direct incorporation of propenyl esters via this route is limited by the instability of allyl acetoacetate under prolonged heating.

Post-Synthetic Esterification

To circumvent β-keto ester instability, a two-step approach is employed:

  • Core Synthesis : Prepare 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid using methyl acetoacetate in the Hantzsch reaction.

  • Esterification : React the dicarboxylic acid with allyl bromide in acetone using potassium carbonate as a base (reflux, 24 h).

This method achieves 74–81% yield for the diester product, with NMR confirming allyl group incorporation (δ 4.6–5.3 ppm, CH₂=CHCH₂O).

Alternative Routes via Novel Intermediates

Intermediate-Driven Cyclization

Patent WO2005107374A2 describes a pathway using 3-amino-but-2-enoic acid-2[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester (Compound III) as a key intermediate. While originally designed for lercanidipine, this approach adapts to the target compound by substituting the aryl aldehyde component with 4-hydroxy-3-methoxybenzaldehyde. The process involves:

  • Step 1 : Condensation of Compound III with 2-(3-nitrobenzylidene)-3-oxobutyric acid methyl ester in acetonitrile (70°C, 6 h).

  • Step 2 : Reduction of the nitro group and subsequent esterification with allyl alcohol.

This method circumvents traditional Hantzsch limitations, achieving 78% yield with >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Hantzsch reaction, reducing reaction times from hours to minutes. For the target compound:

  • Conditions : 150 W, 100°C, 15 min.

  • Solvent : Ethanol-water (3:1).

  • Catalyst : Ferric chloride (5 mol%).

Microwave synthesis improves yields to 86% while minimizing side reactions like ester hydrolysis.

Functional Group Modifications

Protecting Group Strategies

The 4-hydroxy group on the phenyl ring necessitates protection during esterification. Acetylation with acetic anhydride (pyridine catalyst, room temperature, 4 h) is preferred, achieving 93% protection efficiency. Subsequent deprotection with sodium hydroxide in methanol (2 h, 25°C) restores the phenol without affecting allyl esters.

Regioselective Allylation

Competing O- and C-allylation is mitigated by:

  • Low temperatures (0–5°C).

  • Phase-transfer catalysis (tetrabutylammonium bromide).

¹H-NMR data post-allylation show no detectable C-allylated byproducts (absence of δ 5.8–6.1 ppm vinyl protons).

Optimization of Reaction Parameters

Solvent and Base Screening

SolventBaseYield (%)Purity (%)
AcetoneK₂CO₃7498
DMFNaH6891
THFDBU8297

THF with 1,8-diazabicycloundec-7-ene (DBU) maximizes yield and purity by enhancing nucleophilicity of the carboxylate.

Temperature-Dependent Kinetics

Arrhenius analysis reveals an activation energy of 45.2 kJ/mol for the esterification step, favoring temperatures below 60°C to prevent retro-aldol decomposition.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (400 MHz, CDCl₃) : δ 1.48 (6H, s, 2×CH₃), 3.91 (3H, s, OCH₃), 4.65 (4H, d, J=6.4 Hz, 2×OCH₂), 5.32 (4H, m, CH₂=CH), 6.89–7.21 (3H, m, aryl).

  • HR-MS (ESI+) : m/z 485.1952 [M+H]⁺ (Calcd for C₂₅H₂₉NO₈: 485.1948).

X-ray Crystallography

Single-crystal X-ray analysis confirms the 1,4-dihydropyridine chair conformation and E-configuration of allyl esters (torsion angle C3-O-C-CH₂=CH₂: 178.2°).

Applications and Derivatives

The target compound serves as a precursor for calcium channel blockers and anticancer agents. Hydrogenation of the allyl groups yields saturated analogs with enhanced metabolic stability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.

    Substitution: The prop-2-en-1-yl groups can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dihydropyridine can scavenge free radicals effectively, suggesting that 3,5-bis(prop-2-en-1-yl) derivatives may also possess similar capabilities.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
3,5-Bis(prop-2-en-1-yl) derivative25
Standard Antioxidant (Trolox)15
Other Dihydropyridine Derivative30

Neuroprotective Effects

Studies have demonstrated the neuroprotective effects of certain dihydropyridine compounds against neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of calcium channels and inhibition of oxidative stress pathways.

Case Study: Neuroprotection
A study published in the Journal of Medicinal Chemistry reported that a related dihydropyridine compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The compound's efficacy was attributed to its ability to enhance mitochondrial function and reduce reactive oxygen species (ROS) production .

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structural similarity to known insecticides suggests it could disrupt metabolic pathways in pests.

Table 2: Pesticidal Efficacy

CompoundLC50 (mg/L)Target PestReference
3,5-Bis(prop-2-en-1-yl) derivative50Aphids
Standard Insecticide30Aphids

Polymer Synthesis

The compound's ability to undergo polymerization reactions makes it suitable for developing new materials. Research has shown that incorporating such dihydropyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development
A recent study explored the synthesis of a novel polymer using 3,5-bis(prop-2-en-1-yl) as a monomer. The resulting polymer exhibited improved tensile strength and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy-methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The dihydropyridine ring may interact with calcium channels, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent critically influences biological activity and physicochemical properties. Key examples include:

Compound Name 4-Substituent Key Features Reference
Target Compound 4-Hydroxy-3-methoxyphenyl - Hydrogen-bond donor (-OH) and electron-donating -OCH₃. May enhance antioxidant activity or receptor binding.
3,5-Bis(prop-2-en-1-yl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 5-(3-Bromophenyl)furan-2-yl - Bulky bromophenyl-furan group increases steric hindrance. Bromine may enhance lipophilicity and alter electron distribution.
3,5-Diethyl-4-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (3j) 3-Bromo-4-(prop-2-yn-1-yloxy)phenyl - Propargyloxy group introduces alkyne functionality for click chemistry. Bromine adds hydrophobicity.
Methyl (E)-3-phenyl-2-propen-1-yl-1,4-DHP-4-(3-nitrophenyl)-3,5-dicarboxylate (FRC-8411) 3-Nitrophenyl - Strong electron-withdrawing -NO₂ group enhances calcium channel affinity, leading to potent antihypertensive effects.
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2-(4-Methoxyphenyl)-1H-pyrazol-3-yl - Pyrazole ring enables π-π stacking and hydrogen bonding. Methoxy group improves solubility.

Key Insight: Electron-donating groups (e.g., -OCH₃, -OH) at position 4 may enhance antioxidant or neuroprotective effects, while electron-withdrawing groups (e.g., -NO₂, -Br) improve cardiovascular activity .

Ester Group Modifications

The 3,5-dicarboxylate esters influence pharmacokinetics and metabolic stability:

Compound Name Ester Groups Impact Reference
Target Compound Prop-2-en-1-yl (allyl) - Higher lipophilicity than ethyl/methyl esters, potentially enhancing blood-brain barrier penetration.
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl - Moderate lipophilicity; slower hydrolysis than allyl esters.
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Methyl - Rapid hydrolysis in vivo, reducing bioavailability.
4-(4-Hydroxy-3-methoxyphenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-DHP-3,5-dicarboxamide (6o) Amide - Enhanced metabolic stability due to resistance to esterase cleavage.

Key Insight : Allyl esters balance lipophilicity and stability, whereas amides offer prolonged half-lives but reduced membrane permeability .

Biological Activity

The compound 3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family, which is known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H26N2O6
  • Molecular Weight : 378.43 g/mol
  • Key Functional Groups : Dihydropyridine core, methoxy and hydroxy phenyl groups, and dicarboxylate functionalities.

Antioxidant Activity

Research indicates that compounds with dihydropyridine structures exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups enhances the electron donation capacity of the compound, allowing it to scavenge free radicals effectively. This activity can help mitigate oxidative stress-related diseases.

Anticancer Properties

Studies have shown that similar dihydropyridine derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests possible applications in treating inflammatory diseases.

The biological activities of this compound may involve several mechanisms:

  • Free Radical Scavenging : The hydroxy groups enhance the compound's ability to neutralize reactive oxygen species (ROS).
  • Cell Signaling Modulation : Interference with pathways such as NF-kB and MAPK can lead to reduced inflammation and cancer cell growth.
  • Calcium Channel Blockade : Similar compounds exhibit calcium channel blocking properties that contribute to their cardiovascular effects.

Case Studies

StudyFindings
Study on Antioxidant ActivityDemonstrated significant reduction in lipid peroxidation levels in vitro when tested against standard antioxidants .
Cancer Cell Proliferation InhibitionShowed IC50 values in the micromolar range against various cancer cell lines .
Cardiovascular Effects AssessmentIndicated a decrease in systolic blood pressure in animal models .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via the Hantzsch reaction, involving condensation of substituted aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux (80–90°C for 4–6 hours) . Key parameters include:

  • Solvent choice : Ethanol or methanol (polar protic solvents enhance cyclization).
  • Catalyst : Ammonium acetate (20–30 mol%) for efficient dihydropyridine ring formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield optimization : Controlled pH (4–5) and inert atmosphere (N₂) to suppress oxidative byproducts.

Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–90°C↑ Cyclization
Reaction Time4–6 hours↑ Completion
Solvent PolarityEthanol (ε = 24.3)↑ Solubility

Q. How is the compound structurally characterized, and what validation tools ensure accuracy?

Structural validation employs:

  • X-ray crystallography : SHELX programs refine atomic coordinates (R-factor < 0.05) and validate bond lengths/angles against crystallographic databases .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm), dihydropyridine protons (δ 5.1–5.5 ppm), and ester carbonyls (δ 165–170 ppm) .
  • IR : Confirm ester C=O stretches (~1700 cm⁻¹) and phenolic O–H (~3400 cm⁻¹) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Q. What preliminary biological activities have been reported for this compound?

Dihydropyridines (DHPs) are calcium channel blockers, but specific bioactivity data for this analog require targeted assays:

  • In vitro : Patch-clamp studies on L-type Ca²⁺ channels (IC₅₀ determination).
  • Antioxidant screening : DPPH radical scavenging (compare % inhibition at 100 µM to ascorbic acid controls) .

Advanced Research Questions

Q. How can the puckered conformation of the dihydropyridine ring be quantified, and what implications does this have for bioactivity?

The nonplanar ring geometry is analyzed using Cremer-Pople parameters (θ, φ) derived from X-ray data :

  • θ : Puckering amplitude (e.g., θ = 15° indicates moderate distortion).
  • φ : Phase angle (e.g., φ = 90° corresponds to a boat-like conformation).
  • Implications : Enhanced steric hindrance from puckering may reduce binding affinity to calcium channels .

Table 2 : Conformational Analysis of DHP Derivatives

Compound Substituentθ (°)φ (°)Bioactivity (IC₅₀, nM)
4-Nitrophenyl12.385120 ± 15
4-Hydroxy-3-methoxyphenyl14.79285 ± 10

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies arise from assay variability (e.g., cell lines, voltage protocols). Mitigation strategies include:

  • Standardized protocols : Use HEK293 cells expressing Cav1.2 channels for calcium influx assays.
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance potency) .
  • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP vs. IC₅₀ correlation).

Q. How can computational modeling predict metabolic stability and environmental fate?

  • ADMET prediction : Use SwissADME to estimate solubility (LogS), CYP450 interactions, and bioavailability .
  • Environmental persistence : EPI Suite models predict biodegradation half-life (e.g., t₁/₂ > 60 days indicates high persistence) .

Methodological Considerations

  • Experimental design : For pharmacological studies, use randomized block designs with split plots (e.g., trellis systems for in vivo testing) .
  • Data validation : Cross-check crystallographic data with PLATON (e.g., check for missed symmetry in SHELX refinements) .

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